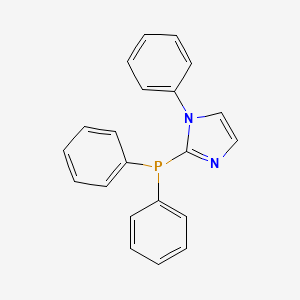
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and brominated aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to replace leaving groups on the aromatic ring.
Coupling reactions: Such as Suzuki or Heck coupling to introduce the bromophenyl groups.
Amination reactions: To introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce functional groups such as nitro or carbonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or nickel for coupling reactions.
Solvents: Such as dichloromethane, ethanol, or water depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridine derivatives, aminated compounds, and brominated aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: For the development of new materials with specific properties.
Biological Studies: To investigate its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: By binding to active sites of enzymes and blocking their activity.
Receptor binding: By interacting with cellular receptors and modulating their signaling pathways.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyanopyridine: A simpler pyridine derivative with similar functional groups.
4-Bromo-2-aminopyridine:
3-Bromopyridine: A basic brominated pyridine used in various chemical reactions.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is unique due to its specific substitution pattern and combination of functional groups
Propriétés
Numéro CAS |
642037-10-3 |
|---|---|
Formule moléculaire |
C18H11Br2N3 |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11Br2N3/c19-13-6-4-11(5-7-13)15-9-17(23-18(22)16(15)10-21)12-2-1-3-14(20)8-12/h1-9H,(H2,22,23) |
Clé InChI |
ACUMMPOVGQGARE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)


![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)


